molecular formula C22H19ClFNO B3442477 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B3442477
M. Wt: 367.8 g/mol
InChI Key: GGSUBEWMXXHWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine” is a complex organic molecule. It contains several functional groups and aromatic rings, including a furyl group (a furan ring, which is a five-membered ring with oxygen), chlorophenyl and fluorophenyl groups (phenyl rings with a chlorine or fluorine atom, respectively), and a tetrahydropyridine group (a six-membered ring with one nitrogen and four hydrogen atoms) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the furyl group might undergo reactions at the oxygen atom or the adjacent carbon atoms. The chlorophenyl and fluorophenyl groups might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings might increase its stability and affect its solubility. The presence of halogens (chlorine and fluorine) might also affect its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it might interact with biological receptors or enzymes. Without more specific information, it’s difficult to predict the exact mechanism .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. For example, it might be interesting to explore its potential uses in pharmaceuticals, given the presence of functional groups commonly found in medicinal compounds .

Properties

IUPAC Name

1-[[5-(4-chlorophenyl)furan-2-yl]methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFNO/c23-19-5-1-18(2-6-19)22-10-9-21(26-22)15-25-13-11-17(12-14-25)16-3-7-20(24)8-4-16/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSUBEWMXXHWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC3=CC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
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1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
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1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
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1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 5
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1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 6
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

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